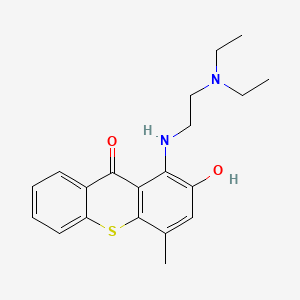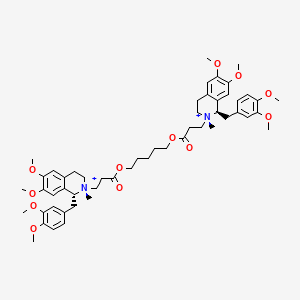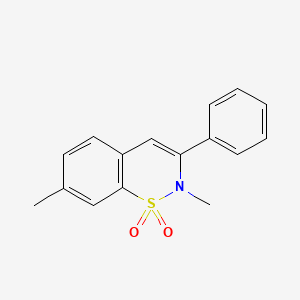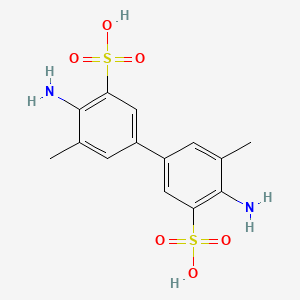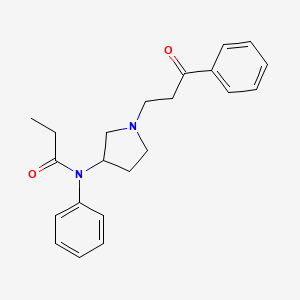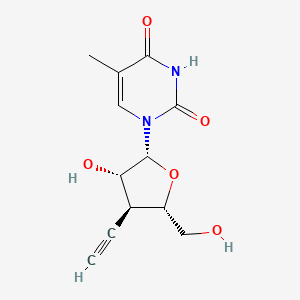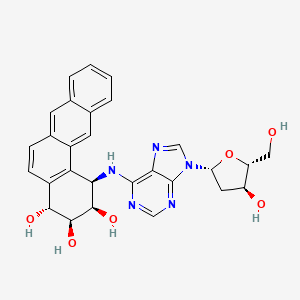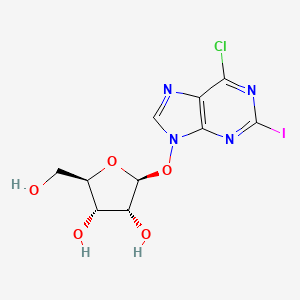
(2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps may include:
Glycosylation: The attachment of the purine base to a sugar moiety.
Halogenation: Introduction of chlorine and iodine atoms to the purine ring.
Protection and Deprotection: Use of protecting groups to selectively modify functional groups during the synthesis.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesizers and continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group.
Reduction: Reduction reactions can occur at the halogenated purine ring.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative.
Applications De Recherche Scientifique
Chemistry
Synthesis of Modified Nucleic Acids: Used in the synthesis of modified DNA and RNA for research purposes.
Biology
Enzyme Inhibition Studies: Acts as a substrate or inhibitor for various enzymes involved in nucleic acid metabolism.
Medicine
Antiviral Agents: Potential use in the treatment of viral infections by inhibiting viral replication.
Anticancer Agents: May be used in cancer therapy by interfering with DNA synthesis in rapidly dividing cells.
Industry
Biotechnology: Used in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of (2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids, leading to the disruption of normal nucleic acid function. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound may target specific enzymes such as DNA polymerases or reverse transcriptases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: Another nucleoside analog used in antiviral therapy.
Gemcitabine: A nucleoside analog used in cancer treatment.
Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.
Uniqueness
(2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific halogenation pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other nucleoside analogs.
Propriétés
Formule moléculaire |
C10H10ClIN4O5 |
|---|---|
Poids moléculaire |
428.57 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H10ClIN4O5/c11-7-4-8(15-10(12)14-7)16(2-13-4)21-9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9+/m1/s1 |
Clé InChI |
VWEZOOISWIPSDC-BDXYJKHTSA-N |
SMILES isomérique |
C1=NC2=C(N1O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)I |
SMILES canonique |
C1=NC2=C(N1OC3C(C(C(O3)CO)O)O)N=C(N=C2Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



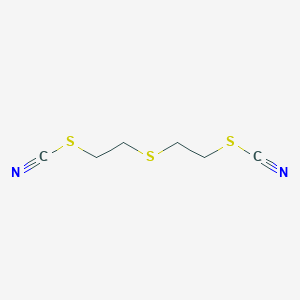
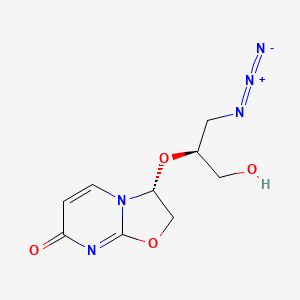
![(2S,3R)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;methane](/img/structure/B12810415.png)
